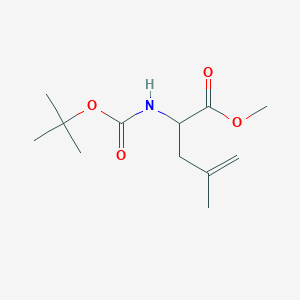

Methyl 2-(tert-butoxycarbonylamino)-4-methylpent-4-enoate

CAS No.: 173306-83-7

Cat. No.: VC16695701

Molecular Formula: C12H21NO4

Molecular Weight: 243.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 173306-83-7 |

|---|---|

| Molecular Formula | C12H21NO4 |

| Molecular Weight | 243.30 g/mol |

| IUPAC Name | methyl 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate |

| Standard InChI | InChI=1S/C12H21NO4/c1-8(2)7-9(10(14)16-6)13-11(15)17-12(3,4)5/h9H,1,7H2,2-6H3,(H,13,15) |

| Standard InChI Key | HDCNZMXVOIZXPD-UHFFFAOYSA-N |

| Canonical SMILES | CC(=C)CC(C(=O)OC)NC(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Methyl 2-(tert-butoxycarbonylamino)-4-methylpent-4-enoate is defined by the molecular formula C₁₂H₂₁NO₄ and a molecular weight of 243.30 g/mol. Its IUPAC name, methyl 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate, reflects the presence of a Boc-protected amino group at the second carbon and a methyl ester at the terminal carboxyl group. The compound’s structure includes a pent-4-enoate backbone with a methyl substituent at the fourth carbon, creating a sterically hindered environment that influences its reactivity .

Table 1: Key Physicochemical Properties

The Boc group is pivotal in synthetic chemistry, offering temporary protection for amine functionalities during multi-step reactions, thereby preventing unwanted side reactions .

Synthetic Pathways and Optimization

General Synthesis Strategy

The compound is synthesized via multi-step organic reactions starting from commercially available amino acid precursors. A typical route involves:

-

Boc Protection: Introduction of the tert-butoxycarbonyl group to the amino group of a precursor amino acid, such as 4-methylpent-4-enoic acid derivatives, using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

-

Esterification: Subsequent methylation of the carboxylic acid group using methanol in the presence of a catalyst like thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC).

Table 2: Representative Synthetic Steps

| Step | Reaction | Reagents/Conditions | Yield | Source |

|---|---|---|---|---|

| 1 | Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 0°C→RT | 85% | |

| 2 | Methyl Ester Formation | CH₃OH, SOCl₂, reflux | 78% |

Hydrolysis and Functionalization

The methyl ester group can be hydrolyzed to a carboxylic acid using lithium hydroxide in ethanol/water mixtures, as demonstrated in analogous compounds . For example, ethyl esters of related Boc-protected amino acids undergo saponification at 80°C with LiOH to yield carboxylic acids in ~70% yield . This step is critical for generating intermediates for peptide coupling or further derivatization.

Applications in Medicinal Chemistry and Drug Development

Role in Peptide Synthesis

The Boc group’s stability under acidic conditions makes Methyl 2-(tert-butoxycarbonylamino)-4-methylpent-4-enoate invaluable in solid-phase peptide synthesis (SPPS). It enables sequential deprotection and coupling without compromising the integrity of the growing peptide chain. For instance, Boc-protected analogs are used to introduce non-natural amino acids into peptides, enhancing their metabolic stability or binding affinity.

Analytical and Characterization Techniques

Spectroscopic Characterization

-

¹H NMR: Key signals include the tert-butyl group (δ 1.4 ppm, singlet), methyl ester (δ 3.7 ppm, singlet), and olefinic protons (δ 5.1–5.3 ppm, multiplet) .

-

IR Spectroscopy: Stretching vibrations for the carbonyl groups (Boc: ~1680 cm⁻¹; ester: ~1720 cm⁻¹) confirm successful functionalization .

Comparison with Related Boc-Protected Amino Acids

Structural Analogues

-

(S)-Methyl 2-((tert-Butoxycarbonyl)amino)pent-4-enoate (PubChem CID: 9837499): Differs in the absence of the 4-methyl group, reducing steric hindrance and altering reactivity in peptide coupling .

-

(R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid: The carboxylic acid derivative of the target compound, used directly in SPPS without requiring hydrolysis.

Table 3: Comparative Properties of Boc-Protected Analogues

| Compound | Molecular Weight | Key Structural Difference | Application |

|---|---|---|---|

| Methyl 2-(tert-Boc-amino)-4-methylpent-4-enoate | 243.30 g/mol | 4-Methyl substituent | Peptide intermediates |

| (S)-Methyl 2-(tert-Boc-amino)pent-4-enoate | 229.27 g/mol | Linear pent-4-enoate chain | Enzyme substrate studies |

Research Gaps and Future Directions

Despite its synthetic utility, limited data exist on the compound’s pharmacokinetics, toxicity, or in vivo efficacy. Future studies should:

-

Explore its use in synthesizing peptidomimetics for targeting drug-resistant pathogens.

-

Investigate enzymatic compatibility in biocatalytic processes.

-

Develop greener synthetic routes using flow chemistry or biocatalysts to reduce waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume